molecular formula C20H21N3O2 B10979618 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-methoxyphenyl)methanone

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-methoxyphenyl)methanone

Cat. No. B10979618
M. Wt: 335.4 g/mol
InChI Key: JFQUBTLFWBGPLN-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a piperidine moiety, connected to a methanone group substituted with a methoxyphenyl ring. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Piperidine Introduction: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the benzimidazole-piperidine intermediate.

    Methanone Formation: The intermediate is further reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to introduce the methanone group, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: can be compared with similar compounds such as:

    2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Similar structure but with a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Contains a nitro group, which significantly alters its electronic properties and reactivity.

    2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.

The uniqueness of 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone lies in its methoxy group, which influences its solubility, reactivity, and biological interactions, making it a valuable compound for various applications.

properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H21N3O2/c1-25-15-11-9-14(10-12-15)20(24)23-13-5-4-8-18(23)19-21-16-6-2-3-7-17(16)22-19/h2-3,6-7,9-12,18H,4-5,8,13H2,1H3,(H,21,22)

InChI Key

JFQUBTLFWBGPLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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